

Ensuring reproducibility in studies using L-368,899 hydrochloride

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Compound of Interest

Compound Name: L-368,899 hydrochloride

Cat. No.: B10768364

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Technical Support Center: L-368,899 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the reproducibility of studies using **L-368,899 hydrochloride**, a potent and selective oxytocin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 hydrochloride and what is its primary mechanism of action?

A1: **L-368,899 hydrochloride** is a non-peptide, orally active antagonist of the oxytocin receptor (OTR).[1][2][3] Its primary mechanism of action is competitive antagonism at the OTR, meaning it binds to the receptor with high affinity and prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin.[1]

Q2: What are the common research applications of **L-368,899 hydrochloride**?

A2: **L-368,899 hydrochloride** is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1] It is frequently used in preclinical studies to investigate:

• The role of oxytocin in social behaviors, pair bonding, and maternal care.[4][5]



- The mechanisms of uterine contractions, with initial investigations into its potential for managing preterm labor.[2][6]
- The involvement of oxytocin signaling in various central nervous system processes, as it can cross the blood-brain barrier.[2][4]

Q3: Is L-368,899 selective for the oxytocin receptor?

A3: **L-368,899 hydrochloride** displays good selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2).[3][4] However, at higher concentrations, some interaction with vasopressin receptors may occur.[7] Therefore, it is crucial to use the appropriate concentration and consider control experiments with selective vasopressin receptor antagonists to confirm that the observed effects are mediated specifically through the oxytocin receptor.[7]

Q4: What is the oral bioavailability and stability of L-368,899 hydrochloride?

A4: L-368,899 is orally bioavailable, which makes it suitable for a variety of experimental designs.[1][2][6] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[2] Stock solutions are typically stable for extended periods when stored properly. For instance, stock solutions stored at -80°C can be stable for up to 2 years, while at -20°C, they are stable for up to 1 year.[8] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[8]

Troubleshooting Guide

Issue 1: Inconsistent or lack of expected antagonist effect.

- Possible Cause 1: Improper compound handling and storage.
 - Solution: Ensure L-368,899 hydrochloride is stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from moisture.[8] Prepare fresh working solutions from a stock solution for each experiment.
- Possible Cause 2: Incorrect dosage or concentration.



- Solution: The effective concentration of L-368,899 can vary significantly between in vitro and in vivo models and across different species. Refer to the quantitative data tables below and published literature for appropriate dose ranges. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
- Possible Cause 3: Degradation of the compound.
 - Solution: If the compound has been stored for an extended period or improperly, its
 potency may be compromised. It is advisable to use a fresh batch of the compound and
 compare its efficacy to the previous batch.

Issue 2: Off-target effects observed in the experiment.

- Possible Cause 1: Interaction with vasopressin receptors.
 - Solution: While L-368,899 is selective for the oxytocin receptor, high concentrations might lead to off-target effects by binding to vasopressin receptors.[7] To mitigate this, use the lowest effective concentration of L-368,899. Include control groups treated with selective vasopressin V1a and V2 receptor antagonists to differentiate the effects of oxytocin receptor blockade from those of vasopressin receptor blockade.[7]
- Possible Cause 2: Non-specific binding.
 - Solution: Ensure that the experimental design includes appropriate vehicle controls to account for any effects of the solvent or administration procedure.

Issue 3: Difficulty in dissolving **L-368,899 hydrochloride**.

- Possible Cause: Incorrect solvent or procedure.
 - Solution: L-368,899 hydrochloride is soluble in water and DMSO.[3][9] For stock solutions, DMSO is commonly used.[10] When preparing aqueous solutions, if precipitation occurs, gentle heating and/or sonication can aid dissolution.[8] Always check the manufacturer's instructions for specific solubility information.

Quantitative Data

Table 1: In Vitro Binding Affinity and Potency



Parameter	Species/Tissue	Value	Reference
IC50	Rat Uterus	8.9 nM	[2][3]
Human Uterus	26 nM	[2]	
Coyote OXTR	Ki = 12.38 nM	[10]	_
Selectivity	Vasopressin V1a Receptor	IC50 = 370 nM	[3]
Vasopressin V2 Receptor	IC50 = 570 nM	[3]	
Coyote AVPR1a	Ki = 511.6 nM	[10]	-
pA2	Isolated Rat Uterus	8.9	[9]

Table 2: In Vivo Efficacy and Pharmacokinetics

Parameter	Species	Administration	Value	Reference
AD50	Rat	Intravenous (i.v.)	0.35 mg/kg	[2]
Rat	Intraduodenal (i.d.)	7 mg/kg	[2]	
Oral Bioavailability	Rat (5 mg/kg)	Oral (p.o.)	14-18%	[8][11]
Rat (25 mg/kg)	Oral (p.o.)	17-41%	[8][11]	
Dog (5 mg/kg)	Oral (p.o.)	17%	[11]	_
Dog (33 mg/kg)	Oral (p.o.)	41%	[11]	_
Half-life (t1/2)	Rat, Dog	Intravenous (i.v.)	~2 hours	[8][11]

Experimental Protocols

Protocol 1: In Vitro Uterine Contraction Assay



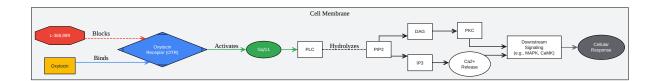
- Tissue Preparation: Isolate uterine tissue from a suitable animal model (e.g., rat) and place it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
- Baseline Measurement: Allow the tissue to equilibrate for a set period (e.g., 60 minutes) and record baseline contractile activity using an isometric force transducer.
- Antagonist Incubation: Add varying concentrations of L-368,899 hydrochloride to the organ bath and incubate for a predetermined time (e.g., 30 minutes).
- Agonist Challenge: Add a fixed concentration of oxytocin to induce uterine contractions and record the contractile response.
- Data Analysis: Measure the amplitude and frequency of contractions. Calculate the pA2 value for L-368,899 to quantify its antagonist potency.

Protocol 2: In Vivo Social Behavior Assay (e.g., Social Interaction Test in Rodents)

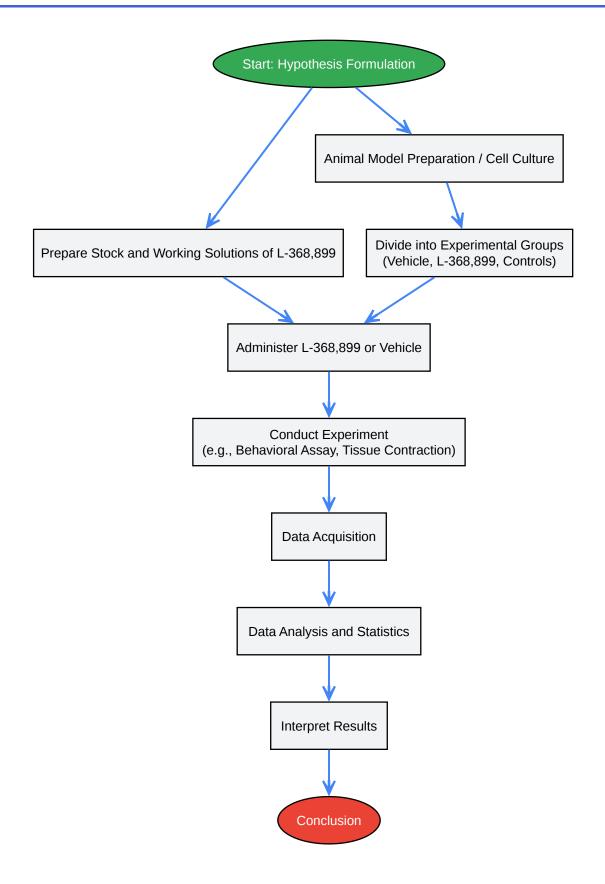
- Animal Acclimation: Acclimate the experimental animals (e.g., mice or rats) to the testing environment for a sufficient period to reduce stress-induced behavioral changes.
- Drug Administration: Administer **L-368,899 hydrochloride** or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the behavioral test. The timing should be based on the pharmacokinetic profile of the compound to ensure it is active during the test.
- Behavioral Testing: Place the subject animal in an arena with a novel conspecific and record the duration and frequency of social behaviors (e.g., sniffing, grooming, following) for a set period (e.g., 10 minutes).
- Data Analysis: Score the recorded behaviors and compare the social interaction parameters between the L-368,899-treated group and the vehicle-treated group to assess the effect of oxytocin receptor antagonism on social behavior.

Visualizations









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